molecular formula C19H19N5O2 B2450974 (3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(5-苯基异恶唑-3-基)甲酮 CAS No. 2034222-87-0

(3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(5-苯基异恶唑-3-基)甲酮

货号 B2450974
CAS 编号: 2034222-87-0
分子量: 349.394
InChI 键: DWNUEEHMDXOTLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by Cu(I), is part of the so-called “Click chemistry” and has proven to be an efficient and innovative route to bioactive compounds .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .

科学研究应用

抗惊厥剂的设计与合成

该化合物的结构基序已被用于设计和合成具有潜在抗惊厥活性的衍生物。Malik 和 Khan (2014) 对类似衍生物的一项研究突出了它们作为钠离子通道阻滞剂和抗惊厥剂的巨大潜力。他们的工作涉及评估新型三嗪衍生物的抗惊厥活性,与苯妥英等参考药物相比,显示出有希望的结果,表明类似化合物在神经系统疾病治疗中的潜在研究应用 (Malik & Khan, 2014).

P2X7 拮抗剂的开发

在另一项研究中,Chrovian 等人 (2018) 探索了 P2X7 拮抗剂的合成和临床前分析,采用了与该化合物密切相关的结构。他们的研究导致了 I 期临床试验的候选药物的鉴定,强调了该化合物在开发治疗情绪障碍方面的相关性。这证明了该化合物在创建可以调节受体活性的分子中的效用,这是精神疾病药物发现的一个重要方面 (Chrovian et al., 2018).

光学材料的开发

Volpi 等人 (2017) 对具有大斯托克斯位移的衍生物进行了研究,表明在开发光学材料中具有潜在应用。他们对咪唑并[1,5-a]吡啶衍生物(与目标化合物具有结构相似性)的研究说明了调整光学性质以应用于低成本发光材料的可能性 (Volpi et al., 2017).

抗微生物和抗癌剂

对该化合物的衍生物的进一步研究揭示了抗菌和抗癌特性。Katariya 等人 (2021) 合成了新型杂环化合物,对癌细胞系和致病菌株表现出有希望的结果,突出了该化合物作为开发新治疗剂的骨架的潜力 (Katariya et al., 2021).

化学合成和材料科学

该化合物及其衍生物在化学合成和材料科学中也找到了应用,正如 Huang 等人 (2021) 所证明的那样。他们的研究重点是硼酸酯中间体,表明该化合物在合成具有潜在电子和光学应用的材料方面的多功能性 (Huang et al., 2021).

作用机制

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as 4-cyclopropyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with its target, the VHL protein, by binding to it . This binding inhibits the function of VHL, leading to an increase in the levels of HIF . As a result, the expression of HIF-responsive genes is upregulated, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is the HIF pathway . By inhibiting the degradation of HIF, the compound leads to an increase in the transcription of HIF-responsive genes . These genes are involved in various processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

It is known that some triazole-based drugs have issues with water solubility, which can affect their bioavailability

Result of Action

The molecular and cellular effects of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone’s action are primarily related to its impact on the HIF pathway . By increasing the levels of HIF, the compound can promote angiogenesis, increase erythropoiesis, and alter cellular metabolism . These effects can have various therapeutic implications, including the treatment of anemia and cancer .

Action Environment

The action, efficacy, and stability of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the oxygen levels in the cellular environment, given its impact on the HIF pathway Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy

属性

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUEEHMDXOTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。